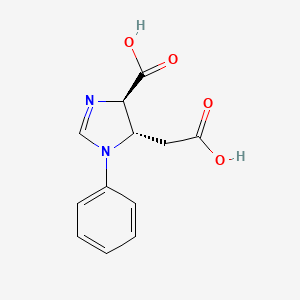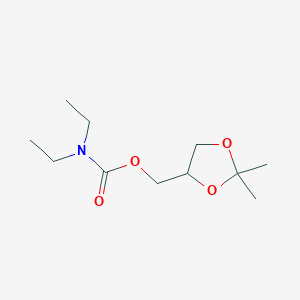
(2R)-1-Benzoylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-Benzoylazetidine-2-carboxylic acid is a chiral azetidine derivative with a benzoyl group attached to the nitrogen atom and a carboxylic acid group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Benzoylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of N-benzoyl-2-aminoethanol with a suitable dehydrating agent to form the azetidine ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-Benzoylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzoyl group can be reduced to form the corresponding amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction of the benzoyl group may yield primary amines.
Aplicaciones Científicas De Investigación
(2R)-1-Benzoylazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-1-Benzoylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-Benzoylazetidine-2-carboxylic acid: The enantiomer of (2R)-1-Benzoylazetidine-2-carboxylic acid with similar properties but different biological activity.
1-Benzoylazetidine-3-carboxylic acid: A structural isomer with the carboxylic acid group at the third carbon.
N-Benzoyl-2-aminopropanoic acid: A related compound with a different ring structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a benzoyl group and a carboxylic acid group. This combination of features makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
255883-14-8 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(2R)-1-benzoylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-7-6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15)/t9-/m1/s1 |
Clave InChI |
XVZNEKFPDOZMER-SECBINFHSA-N |
SMILES isomérico |
C1CN([C@H]1C(=O)O)C(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CN(C1C(=O)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)


![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)

![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)





